Ethanol;oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol;oxolane: is a compound that consists of two distinct chemical entities: ethanol and oxolane It is a colorless, volatile liquid commonly used as a solvent, disinfectant, and in alcoholic beveragesIt is a colorless, water-miscible organic liquid with low viscosity, primarily used as a solvent and a precursor to polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ethanol: Ethanol is typically produced through the fermentation of sugars by yeast. The reaction conditions involve maintaining a temperature of around 30°C and an anaerobic environment. Industrially, ethanol can also be synthesized via the hydration of ethylene in the presence of a phosphoric acid catalyst at high temperatures and pressures.
Oxolane: Oxolane is commonly produced by the acid-catalyzed dehydration of 1,4-butanediol. This process involves heating 1,4-butanediol with an acid catalyst such as sulfuric acid. .
Chemical Reactions Analysis
Types of Reactions:
-
Ethanol:
Oxidation: Ethanol can be oxidized to acetaldehyde and further to acetic acid using oxidizing agents like potassium dichromate or chromic acid.
Esterification: Ethanol reacts with carboxylic acids in the presence of an acid catalyst to form esters and water.
Dehydration: Ethanol can be dehydrated to form ethylene in the presence of an acid catalyst at high temperatures.
-
Oxolane:
Ring-Opening Reactions: Oxolane undergoes ring-opening reactions with nucleophiles such as water, alcohols, and amines to form linear products.
Polymerization: Oxolane can undergo cationic polymerization to form poly(tetramethylene ether) glycol, a precursor to various polymers.
Oxidation: Oxolane can be oxidized to succinic acid or γ-butyrolactone using oxidizing agents
Scientific Research Applications
Ethanol:
Chemistry: Used as a solvent in various chemical reactions and extractions.
Biology: Utilized in DNA extraction and preservation of biological specimens.
Medicine: Employed as a disinfectant and in the formulation of pharmaceutical products.
Industry: Used as a fuel additive and in the production of alcoholic beverages
Oxolane:
Chemistry: Serves as a solvent for Grignard reactions and reductions using reagents like lithium aluminum hydride.
Biology: Used in the synthesis of various biologically active compounds.
Medicine: Acts as a solvent in the formulation of pharmaceuticals.
Industry: Used in the production of polymers and as a solvent in various industrial processes
Mechanism of Action
Ethanol: Ethanol exerts its effects primarily on the central nervous system. It alters the function of various ion channels, enzymes, and receptors in the brain. Ethanol enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to sedative and anxiolytic effects. It also inhibits the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission .
Oxolane: Oxolane acts as a solvent and a reactant in various chemical reactions. Its mechanism of action involves the stabilization of reactive intermediates and the facilitation of nucleophilic attacks in ring-opening reactions. Oxolane can also coordinate with metal ions in catalytic processes, enhancing the reactivity of the metal center .
Comparison with Similar Compounds
-
Ethanol:
Methanol: A simpler alcohol with the chemical formula CH₃OH. It is more toxic than ethanol and is used as an industrial solvent and antifreeze.
Isopropanol: An isomer of propanol with the chemical formula C₃H₈O. It is used as a disinfectant and solvent.
-
Oxolane:
Uniqueness:
Ethanol: Ethanol is unique due to its widespread use in beverages, its relatively low toxicity compared to other alcohols, and its versatility as a solvent and fuel additive.
Oxolane: Oxolane is unique due to its ability to act as a versatile solvent, its role as a precursor to polymers, and its stability under various reaction conditions
Properties
CAS No. |
823235-53-6 |
---|---|
Molecular Formula |
C8H20O3 |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
ethanol;oxolane |
InChI |
InChI=1S/C4H8O.2C2H6O/c1-2-4-5-3-1;2*1-2-3/h1-4H2;2*3H,2H2,1H3 |
InChI Key |
BEKWCBGHRXBDCN-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.C1CCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.